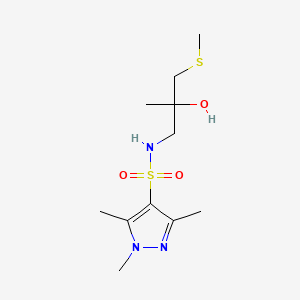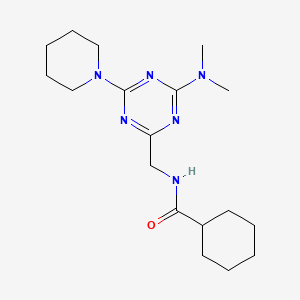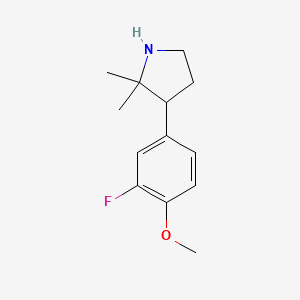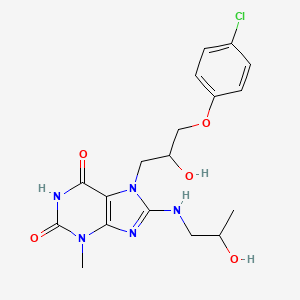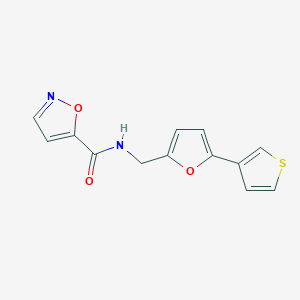![molecular formula C12H13F2NO B2900404 N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide CAS No. 2361638-15-3](/img/structure/B2900404.png)
N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide, commonly known as DFEPM, is a synthetic compound that has gained significant attention in scientific research. DFEPM belongs to the class of compounds known as phenylmethylamines and is considered to be a potent and selective antagonist of the dopamine D3 receptor.
科学的研究の応用
DFEPM has a wide range of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. DFEPM has been used in preclinical studies to investigate the role of the dopamine D3 receptor in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
作用機序
DFEPM acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that belongs to the dopamine receptor family. The binding of dopamine to the D3 receptor activates the G protein-coupled signaling pathway, which leads to the activation of downstream signaling cascades. DFEPM blocks the binding of dopamine to the D3 receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
DFEPM has been shown to have significant effects on the biochemical and physiological functions of the brain. It has been demonstrated to reduce drug-seeking behavior in animal models of addiction and to improve motor function in animal models of Parkinson's disease. DFEPM has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of DFEPM is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various neurological disorders. However, one of the limitations of DFEPM is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DFEPM. One potential direction is to investigate its effects on other dopamine receptor subtypes and other neurotransmitter systems. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to optimize the synthesis and formulation of DFEPM to improve its solubility and bioavailability.
合成法
DFEPM can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(1,1-difluoroethyl)benzaldehyde with propargylamine, followed by reduction of the resulting imine with sodium borohydride to give the desired DFEPM compound.
特性
IUPAC Name |
N-[[3-(1,1-difluoroethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-3-11(16)15-8-9-5-4-6-10(7-9)12(2,13)14/h3-7H,1,8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJVISCZTXVMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CNC(=O)C=C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)
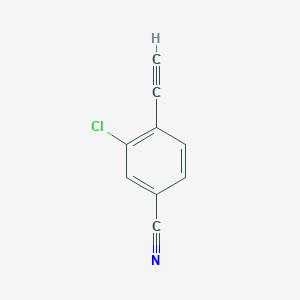
![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)

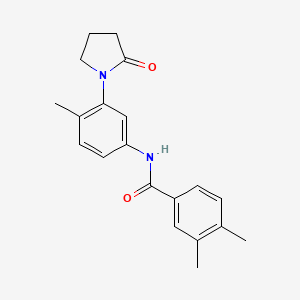
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2900331.png)

